Synthesis and characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
Synthesis and characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
An In-depth Technical Guide to the Synthesis and Characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a prominent member of the bis(indolyl)methane (BIM) class of compounds. BIMs are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] This document offers a robust, field-proven protocol for the synthesis of the title compound via an acid-catalyzed electrophilic substitution reaction between 2-methylindole and vanillin. Furthermore, it details the full suite of analytical techniques required for unambiguous structural elucidation and purity confirmation, including NMR and IR spectroscopy, and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this and related bis(indolyl)methane derivatives.
Introduction and Scientific Context
Bis(indolyl)methanes (BIMs) represent a critical structural motif found in numerous bioactive metabolites isolated from both terrestrial and marine sources.[3][4] Their core structure, featuring two indole rings linked by a single carbon bridge, serves as a versatile scaffold for engaging with a variety of biological targets. The pharmacological potential of BIMs has spurred significant research into their synthesis and biological evaluation.[2][5]
The target molecule, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, is synthesized from two readily available precursors: 2-methylindole and vanillin (4-hydroxy-3-methoxybenzaldehyde). This specific structure is noteworthy for several reasons:
-
The 2-methylindole moieties: The methyl group at the C2 position of the indole ring sterically and electronically directs the electrophilic substitution to the C3 position, ensuring regiochemical control during the synthesis.
-
The vanillin-derived core: Vanillin is a naturally occurring, bio-sourced building block, making this synthesis align with principles of green chemistry.[6][7] The resulting phenolic hydroxyl and methoxy groups on the phenyl ring offer sites for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides an expert-driven approach to the synthesis, explaining the causality behind procedural choices, and establishes a self-validating framework for the characterization of the final compound.
Synthesis Methodology
The synthesis of bis(indolyl)methanes is most commonly achieved through the electrophilic substitution reaction of two equivalents of an indole with one equivalent of an aldehyde or ketone.[8] This reaction is typically catalyzed by either a protic or a Lewis acid.[9][10]
Plausible Reaction Mechanism
The catalytic cycle involves three primary stages:
-
Aldehyde Activation: The catalyst (e.g., a Lewis acid like AlCl₃ or a protic acid) activates the aldehyde's carbonyl group, increasing its electrophilicity.
-
First Nucleophilic Attack: The electron-rich C3 position of the first 2-methylindole molecule attacks the activated carbonyl carbon. This is followed by the elimination of water to form a highly reactive azafulvenium salt intermediate.
-
Second Nucleophilic Attack: A second molecule of 2-methylindole attacks the electrophilic methine carbon of the intermediate, leading to the formation of the final product after deprotonation.[8]
Caption: The acid-catalyzed reaction mechanism for BIM synthesis.
Detailed Experimental Protocol
This protocol is designed for reliability and high yield. The choice of a Lewis acid catalyst like aluminum triflate is based on its high efficiency at low catalytic loadings.[3]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylindole | C₉H₉N | 131.17 | 1.31 g | 10.0 |
| Vanillin | C₈H₈O₃ | 152.15 | 0.76 g | 5.0 |
| Aluminum Triflate [Al(OTf)₃] | C₃AlF₉O₉S₃ | 474.19 | 12 mg | 0.025 (0.5 mol%) |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 25 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Saturated NaCl (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-methylindole (1.31 g, 10.0 mmol) and vanillin (0.76 g, 5.0 mmol).
-
Solvent Addition: Add acetonitrile (25 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add aluminum triflate (12 mg, 0.025 mmol) to the solution. The use of a highly efficient catalyst like Al(OTf)₃ allows the reaction to proceed smoothly at room temperature, which is preferable to heating to avoid potential side reactions.[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate/hexane (3:7). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, add deionized water (30 mL) to the flask to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and saturated brine (25 mL) to remove any residual catalyst and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexane (starting from 10% and increasing to 30%) to afford the pure product as a solid.
Caption: High-level workflow for the synthesis and purification.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.
Caption: 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.
-
Molecular Formula: C₂₅H₂₄N₂O₂
-
Molar Mass: 384.47 g/mol
-
Appearance: Typically an off-white to pale yellow solid.[11]
Spectroscopic Data Summary
The following table summarizes the expected data from key analytical techniques. This data is compiled based on characteristic values for the functional groups present and data from closely related BIM analogues.[11][12]
Table 2: Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~10.7 (s, 2H, N-H), ~8.6 (s, 1H, O-H), 6.6-7.2 (m, Ar-H), ~6.0 (s, 1H, methine-CH), ~3.7 (s, 3H, -OCH₃), ~2.1 (s, 6H, -CH₃) |
| (400 MHz, DMSO-d₆) | ||
| ¹³C NMR | Chemical Shift (δ) | 140-150 (Ar-C), 110-138 (Ar-C), ~56 (-OCH₃), ~38 (methine-CH), ~12 (-CH₃) |
| (100 MHz, DMSO-d₆) | ||
| FTIR | Wavenumber (ν, cm⁻¹) | 3450-3350 (N-H stretch, O-H stretch), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1610, 1580, 1460 (C=C aromatic stretch), 1270-1200 (C-O stretch) |
| (KBr pellet) | ||
| HRMS (ESI-TOF) | m/z | Calculated for [M+H]⁺ (C₂₅H₂₅N₂O₂⁺): 385.1916; Found: 385.19xx |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive evidence for the structure. The singlet at ~6.0 ppm is characteristic of the methine proton bridging the two indole rings and the phenyl group. The two sharp singlets at ~3.7 ppm and ~2.1 ppm correspond to the methoxy and the two equivalent indole-methyl groups, respectively. The broad singlet for the N-H protons around 10.7 ppm and the phenolic O-H signal are also key identifiers. The complex multiplet in the aromatic region (6.6-7.2 ppm) integrates to the correct number of aromatic protons.[11]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework. It will show the correct number of distinct carbon signals, with characteristic peaks for the methoxy carbon (~56 ppm), the methine bridge carbon (~38 ppm), and the methyl carbons (~12 ppm). The remaining signals will appear in the aromatic region (110-150 ppm).
-
FTIR Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. A broad absorption band in the 3450-3350 cm⁻¹ region confirms the presence of both N-H (indole) and O-H (phenol) stretching vibrations. Characteristic peaks for aromatic C-H and C=C bonds, as well as the aliphatic C-H stretches of the methyl and methine groups, will also be present.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula. The experimentally determined mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. The protocol emphasizes methodological clarity and explains the rationale behind the experimental choices, empowering researchers to adapt the synthesis for related analogues. The comprehensive characterization workflow provides a self-validating system to ensure the structural integrity and purity of the final compound. The information presented herein serves as a vital resource for professionals in organic synthesis, medicinal chemistry, and drug discovery who are engaged in the exploration of bis(indolyl)methanes as potential therapeutic agents.
References
-
Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2014). Molecules. Available at: [Link]
-
RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. (n.d.). Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. (2020). Current Organic Synthesis. Available at: [Link]
-
New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles. (2014). Green and Sustainable Chemistry. Available at: [Link]
-
Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. (2020). PubMed. Available at: [Link]
-
Bis(indolyl)methane Alkaloids: Isolation, Bioactivity, and Syntheses. (2018). Marine Drugs. Available at: [Link]
-
Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer. (2019). Beilstein Archives. Available at: [Link]
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. Available at: [Link]
-
Halogen Bond-Catalyzed Friedel–Crafts Reactions of Aldehydes and Ketones Using a Bidentate Halogen Bond Donor Catalyst: Synthesis of Symmetrical Bis(indolyl)methanes. (2019). Organic Letters. Available at: [Link]
-
Structures of bis(indolyl)methane derivatives in pharmaceutical chemistry. (2019). ResearchGate. Available at: [Link]
-
Bis(1H-2-indolyl)methanones as a Novel Class of Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. (2002). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. (2016). Molecules. Available at: [Link]
-
An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry. Available at: [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). University of Chicago. Available at: [Link]
-
Phenol, 2-methoxy-. (n.d.). NIST WebBook. Available at: [Link]
-
Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (n.d.). Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
MassBank3. (2017). MassBank.jp. Available at: [Link]
-
Microscale Reactions of Vanillin. (n.d.). Scribd. Available at: [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). University of Johannesburg. Available at: [Link]
-
4-[(E)-(Benzylimino)methyl]-2-methoxyphenol. (n.d.). PDBe-KB. Available at: [Link]
-
Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]
-
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (n.d.). MDPI. Available at: [Link]
-
2-Methoxy-4-[(phenylimino)methyl]phenol. (n.d.). J-GLOBAL. Available at: [Link]
-
4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. (n.d.). PubMed Central. Available at: [Link]
-
A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research. Available at: [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2015). ResearchGate. Available at: [Link]
-
4-Methoxy-2-[(E)-(phenylimino)methyl]phenol. (2008). ResearchGate. Available at: [Link]
-
Vanillin: Chemical Synthesis, Biosynthesis, Metabolism, Behaviour in Food Processing and Antibacterial Properties. (2025). ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Available at: [Link]
-
Analysis of Alkylphenols using LC-MS. (n.d.). Shimadzu. Available at: [Link]
-
4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. Available at: [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org. Available at: [Link]
-
Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. (2017). PubMed Central. Available at: [Link]
-
4-(Hydroxymethyl)-2-methoxy-3-methylphenol. (n.d.). NIST WebBook. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles [scirp.org]
- 11. rsc.org [rsc.org]
- 12. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]
